molecular formula C8H8ClN3 B2637606 4-Chloro-6-methyl-1H-indazol-3-amine CAS No. 1388047-49-1

4-Chloro-6-methyl-1H-indazol-3-amine

Cat. No.: B2637606
CAS No.: 1388047-49-1
M. Wt: 181.62
InChI Key: VFBSZLYFVYFDOW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methyl-1H-indazol-3-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 2-chloro-6-methylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which then undergoes cyclization to yield the indazole derivative . The reaction conditions often involve the use of catalysts such as copper acetate (Cu(OAc)2) and solvents like dimethyl sulfoxide (DMSO) under an oxygen atmosphere .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can improve the sustainability of the production process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-methyl-1H-indazol-3-amine is unique due to the presence of both the chlorine atom at the 4th position and the methyl group at the 6th position. This specific substitution pattern imparts distinct chemical properties and biological activities to the compound, making it valuable for various research and industrial applications .

Properties

IUPAC Name

4-chloro-6-methyl-1H-indazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3/c1-4-2-5(9)7-6(3-4)11-12-8(7)10/h2-3H,1H3,(H3,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFBSZLYFVYFDOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)Cl)C(=NN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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